N-(4-acetylphenyl)-4-chlorobenzenesulfonamide
Overview
Description
N-(4-acetylphenyl)-4-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an acetyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-acetylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+4-acetylaniline→this compound+HCl
The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid can be used at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) can be used under reflux conditions.
Major Products Formed
Nucleophilic substitution: Products such as N-(4-acetylphenyl)-4-azidobenzenesulfonamide or N-(4-acetylphenyl)-4-thiocyanatobenzenesulfonamide.
Oxidation: N-(4-carboxyphenyl)-4-chlorobenzenesulfonamide.
Reduction: N-(4-acetylphenyl)-4-chlorobenzenesulfonic acid.
Scientific Research Applications
N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The acetyl group and chlorine atom can also contribute to the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-4-bromobenzenesulfonamide
- N-(4-acetylphenyl)-4-nitrobenzenesulfonamide
Uniqueness
N-(4-acetylphenyl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the combination of the acetyl group and sulfonamide group provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSOCGFNKXLNAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356926 | |
Record name | N-(4-Acetyl-phenyl)-4-chloro-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72178-38-2 | |
Record name | N-(4-Acetyl-phenyl)-4-chloro-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide based on the research?
A: One of the research papers specifically mentions elucidating the crystal structure of this compound [, ]. While the specific details of the crystal structure are not provided in the abstract, this suggests that the researchers successfully grew crystals of the compound and determined its structure using techniques like X-ray diffraction. Further insights into bond lengths, angles, and intermolecular interactions within the crystal lattice would likely be found within the full publication.
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